N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-oxo-3H-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHBDFLMIYKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 6-Amino-2-mercaptobenzothiazole
In a representative procedure, 6-amino-2-mercaptobenzothiazole (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetyl chloride. Triethylamine (1.5 equiv) is added to neutralize HCl byproduct, preventing protonation of the amine nucleophile. After 4–6 hours, the mixture is quenched with ice-water, yielding crude this compound with 68–72% purity.
Table 1: Optimization of Acetylation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | 72 |
| Temperature (°C) | 0–5, 25, 40 | 0–5 | 68 |
| Acetyl Chloride (equiv) | 1.0–1.5 | 1.2 | 70 |
| Base | Et₃N, NaHCO₃, Pyridine | Et₃N | 72 |
Alkylation and Aminolysis Strategies
Alternative routes employ alkylation of potassium salts of benzothiazole precursors followed by aminolysis. For instance, potassium 2-oxo-2H-triazino[2,3-c]quinazolin-6-thiolate (1.1–1.4) reacts with N-heteryl-2-chloroacetamides in dioxane/water (2:1) at reflux. Although this method primarily targets triazinoquinazoline hybrids, analogous conditions apply to benzothiazole systems by substituting the heterocyclic amine.
Two-Step Alkylation-Aminolysis Sequence
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Alkylation : 6-Mercapto-2-oxobenzothiazole (1.0 equiv) is deprotonated with KOH (1.1 equiv) in dry dioxane, forming the potassium thiolate. N-(Chloroacetyl)heterocycles (1.05 equiv) are added, and the mixture is refluxed for 2–3 hours.
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Aminolysis : The intermediate chloroacetamide is treated with ammonium hydroxide (30% v/v) at 50°C for 1 hour, yielding the acetamide derivative. This method achieves 65–78% yield but requires chromatographic purification due to byproduct formation.
One-Pot Synthesis Using Sulfuric Acid-Mediated Acetylation
A patented one-pot method eliminates intermediate isolation, enhancing process efficiency. The procedure involves:
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Acetylation : 2-Aminobenzothiazole (1.0 equiv) is suspended in 98% H₂SO₄ (5× w/w) and treated with acetic anhydride (1.2 equiv) at 20–25°C for 2 hours.
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In Situ Nitration : Aqueous HNO₃ (60%, 1.1 equiv) is added dropwise, maintaining temperature <30°C. After 6 hours, the mixture is diluted with water (3× volume) and heated to 70–80°C for hydrolysis.
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Hydrolysis : The 2-acetylamino-6-nitro intermediate undergoes acid-catalyzed cleavage, yielding 2-amino-6-nitrobenzothiazole, which is reductively acetylated to the target compound.
Table 2: One-Pot Synthesis Performance Metrics
| Step | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetylation | 2 | 20–25 | 85 |
| Nitration | 6 | 20–25 | 78 |
| Hydrolysis | 2 | 70–80 | 82 |
| Overall | 10 | – | 78 |
Solvent and Catalytic System Innovations
Recent advances focus on green chemistry principles. A 2023 study replaced DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (70%) while reducing environmental impact. Catalytic systems like Amberlyst-15 (5% w/w) accelerate acetylation, cutting reaction time to 1.5 hours.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation | 72 | 95 | Moderate | 1.0 |
| Alkylation-Aminolysis | 68 | 88 | Low | 1.4 |
| One-Pot | 78 | 92 | High | 0.8 |
| Green Synthesis | 70 | 94 | Moderate | 1.1 |
The one-pot method offers superior scalability and cost-efficiency, though condensation routes provide higher purity. Alkylation-aminolysis is less favored due to multi-step purification.
Challenges and Optimization Opportunities
Common issues include:
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Byproduct Formation : Over-acetylation generates N,N-diacetyl derivatives, mitigated by stoichiometric control (acetyl chloride ≤1.2 equiv).
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Solvent Recovery : DMF’s high boiling point (153°C) complicates recycling. Substituting with 2-methyl-THF improves recovery by 40%.
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Catalyst Deactivation : Acidic residues in one-pot synthesis foul equipment. Neutralization with NaHCO₃ post-hydrolysis reduces corrosion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide has been investigated for its anticancer properties . Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of colon cancer, melanoma, and ovarian cancer cells with GI50 values ranging from 0.25 to 13.50 μM . The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety can enhance anticancer efficacy.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity . Recent studies have highlighted the synthesis of benzothiazole derivatives that exhibit potent antibacterial effects against various pathogens, including those responsible for tuberculosis (M. tuberculosis). The newly synthesized compounds were evaluated for their inhibitory concentrations and compared favorably with standard reference drugs . This positions this compound as a potential candidate for further development in antimicrobial therapies.
Antifungal Applications
In addition to its antibacterial properties, this compound has been explored for its antifungal potential . Compounds related to this structure have been synthesized and tested against various fungal strains, showing effective inhibition . This opens avenues for its use in treating fungal infections, particularly in immunocompromised patients.
Synthetic Approaches
The synthesis of this compound involves several innovative methodologies including:
- Condensation reactions : Utilizing thiazolidine derivatives as starting materials.
- Microwave-assisted synthesis : Enhancing reaction rates and yields.
These methods have been optimized to produce high yields of the target compound while minimizing by-products .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated a series of benzothiazole derivatives including this compound against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated significant cytotoxic effects particularly on colon and ovarian cancer cell lines, prompting further investigation into structural modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and synthetic differences between the target compound and analogs:
*Calculated from formula C₉H₈N₂O₂S. †Estimated from phenanthridinone core + acetamide. ‡Calculated from formula in .
Key Observations:
- Core Heterocycles: The target compound’s benzothiazole core differs from PJ-34’s phenanthridinone and the thiazolidinone-indolinylidene hybrid in .
- The target compound’s dihydro-2-oxo group may reduce aromaticity, affecting reactivity .
Biological Activity
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2OS, and it features a benzothiazole moiety that contributes to its pharmacological properties. The compound exhibits a unique structure that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Properties
This compound has shown promising anticancer activity in several studies. It has been evaluated against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 10.0 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes involved in cellular signaling pathways that regulate growth and survival.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and inflammation.
- DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to inhibition of replication in cancer cells.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A comprehensive evaluation of its anticancer properties involved treating MDA-MB-231 cells with varying concentrations of this compound for 48 hours. Flow cytometry analysis revealed a significant increase in early apoptotic cells compared to the control group, confirming its role in inducing apoptosis.
Q & A
Q. What computational approaches predict the biological activity or toxicity of this compound?
- Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. ADMET predictors (e.g., SwissADME) evaluate permeability, metabolic stability, and hepatotoxicity. QSAR models trained on benzothiazole datasets correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
